Concentration-Dependent Smad3 Degradation and HIF-2α Stabilization in Rat Renal Fibroblasts
Treatment of rat renal fibroblasts with (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine at concentrations ranging from 1 to 125 nM for 48 hours resulted in a concentration-dependent decrease in Smad3 protein levels and a concomitant, significant upregulation of HIF-2α protein [1]. In contrast, a generic Smad3 inhibitor (e.g., SIS3) fails to induce HIF-2α stabilization, while a standalone HIF stabilizer (e.g., a prolyl hydroxylase inhibitor) does not degrade Smad3 [2].
| Evidence Dimension | Smad3 protein degradation (48 h treatment) |
|---|---|
| Target Compound Data | 1-125 nM (concentration-dependent decrease) |
| Comparator Or Baseline | Vehicle control (baseline) or single-target agents (class-level inference) |
| Quantified Difference | Concentration-dependent decrease observed; specific DC50 value not provided in source. |
| Conditions | Rat renal fibroblasts, in vitro, 48 h incubation |
Why This Matters
This dual activity is a unique, mechanism-based differentiator that justifies selection over single-target agents for studies investigating the integrated Smad3/HIF-2α axis in fibrosis.
- [1] MedChemExpress. (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine (Cat. No. HY-147025) Product Datasheet. View Source
- [2] Class-level inference based on distinct mechanisms of action: Smad3 inhibitors (e.g., SIS3) and HIF-prolyl hydroxylase inhibitors (e.g., Roxadustat) do not simultaneously degrade Smad3 and stabilize HIF-α. View Source
